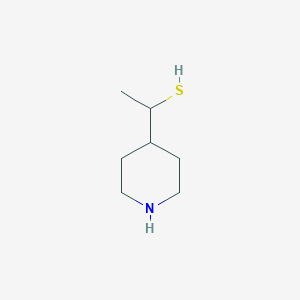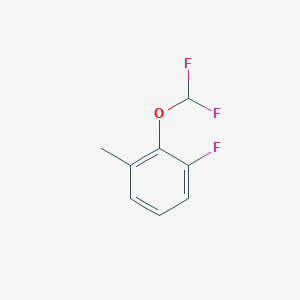
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule significantly alters its reactivity and biological activity compared to non-fluorinated analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene typically involves the introduction of difluoromethoxy and fluoro groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzene derivative, followed by fluorination. For example, the difluoromethylation can be achieved using difluoromethylating agents like ClCF2H in the presence of a base . The fluorination step can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms influence the reactivity and selectivity of the reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The presence of fluorine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield nitro or sulfonic acid derivatives, while cross-coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modulate biological activity.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to altered biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 1-Bromo-2-(difluoromethoxy)benzene
- Difluoromethoxylated Ketones
Uniqueness
2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H7F3O |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7F3O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3 |
Clé InChI |
CGRZLMGQDNAWJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


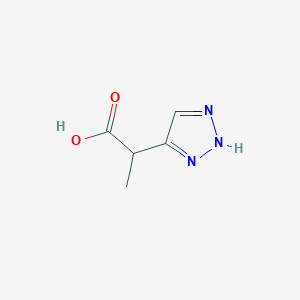
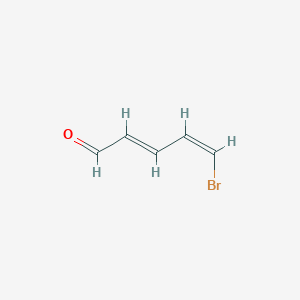
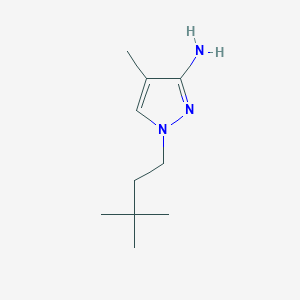
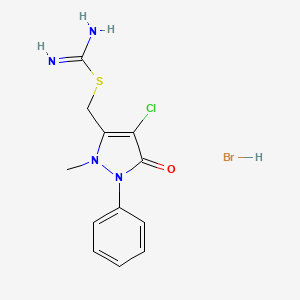
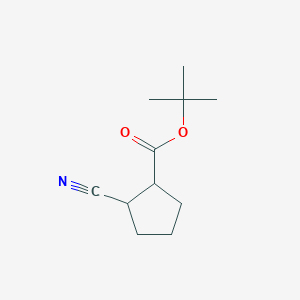
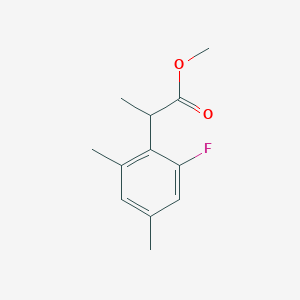

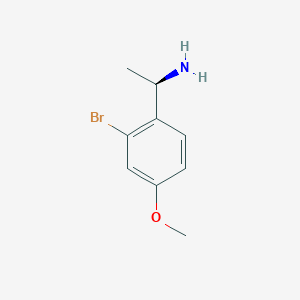
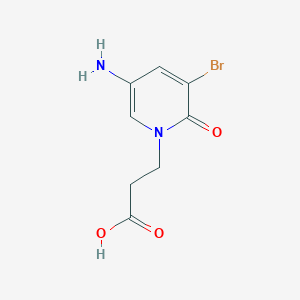
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
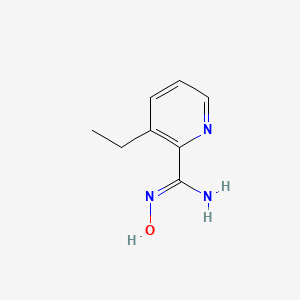
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)
